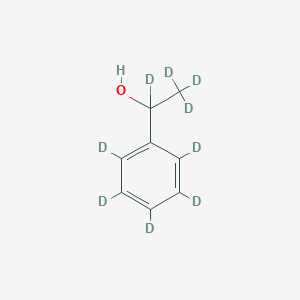

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

Description

1-(~2~H₅)Phenyl(~2~H₄)ethan-1-ol is a deuterated derivative of phenethyl alcohol, where five hydrogen atoms on the phenyl ring and four on the ethanol moiety are replaced with deuterium (~2~H). This isotopic labeling significantly impacts its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and pharmaceutical research . The compound’s molecular weight increases due to deuterium substitution (calculated ~151.23 g/mol), altering its boiling point, solubility, and reactivity compared to non-deuterated analogs.

Properties

IUPAC Name |

1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-KIVWUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575819 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-01-4 | |

| Record name | α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed H/D Exchange in Electron-Deficient Arenes

The phenyl group in 1-(²H₅)phenyl(²H₄)ethan-1-ol derives its deuterium content from selective H/D exchange on a precursor ketone, typically acetophenone or its derivatives. Electron-withdrawing groups (EWGs), such as ketones, activate ortho and para positions on the aromatic ring for isotopic substitution. In a representative procedure, 2-phenoxyacetophenone undergoes deuteration via refluxing with deuterium oxide (D₂O) and potassium carbonate (K₂CO₃) at 100°C for 24–48 hours. This process replaces hydrogen atoms at the ortho and para positions relative to the ketone, achieving partial deuteration (Figure 1).

Mechanistic Insights :

-

The base (K₂CO₃) deprotonates acidic aromatic hydrogens, generating a resonance-stabilized arenide intermediate.

-

Sequential protonation by D₂O introduces deuterium at activated positions.

-

Prolonged reaction times and multiple D₂O replacements enhance deuteration levels, though complete perdeuteration remains challenging due to kinetic barriers at meta positions.

Reduction of Deuterated Ketones to Alcohols

Sodium Borodeuteride (NaBD₄)-Mediated Reduction

The ethanol moiety’s deuterium originates from the reduction of a deuterated ketone precursor. For example, 2-phenoxyacetophenone-d₅ (deuterated via H/D exchange) is reduced using sodium borodeuteride (NaBD₄) in tetrahydrofuran (THF)/D₂O (4:1 v/v) at room temperature. This step converts the carbonyl group into a deuterated alcohol while preserving isotopic labels on the phenyl ring.

Reaction Conditions :

-

Solvent System : THF/D₂O ensures solubility of both organic and inorganic components.

-

Stoichiometry : A 2:1 molar ratio of NaBD₄ to ketone ensures complete reduction.

-

Quenching : Saturated ammonium chloride (NH₄Cl) terminates the reaction, preventing over-reduction.

Deuterium Incorporation :

-

The carbonyl oxygen abstracts a deuteride (D⁻) from NaBD₄, forming a deuterated alkoxide intermediate.

-

Acidic workup protonates the alkoxide, yielding 1-(²H₅)phenyl(²H₄)ethan-1-ol with four deuteriums on the ethanol backbone (Figure 2).

Purification and Characterization

Solvent Removal and Vacuum Distillation

Post-reduction, the crude product is extracted with ethyl acetate, washed with brine to remove ionic byproducts, and dried over sodium sulfate (Na₂SO₄). Residual ether is removed via simple distillation, followed by vacuum evaporation to eliminate trace solvents.

Key Steps :

Spectroscopic Validation

Infrared (IR) Spectroscopy :

-

The O–H stretch (~3350 cm⁻¹) and C–D stretches (~2100–2200 cm⁻¹) confirm alcohol formation and deuterium incorporation.

Nuclear Magnetic Resonance (NMR) : -

¹H NMR reveals diminished proton signals at δ 7.2–7.6 (aromatic H) and δ 1.2–1.5 (CH₃), corroborating deuteration.

-

Quantitative ²H NMR or mass spectrometry (MS) provides exact isotopic enrichment ratios.

Comparative Analysis of Deuteration Methods

H/D Exchange vs. Pre-deuterated Starting Materials

While H/D exchange offers cost-effective deuteration, it often fails to achieve full isotopic substitution. Alternative routes using pre-deuterated benzene (C₆D₆) in Friedel-Crafts acetylation yield acetophenone-d₅, which is subsequently reduced to the target alcohol. However, this method requires specialized deuterated reagents, increasing synthetic complexity.

Table 1 : Efficiency of Deuteration Strategies

| Method | Deuteration Level (Phenyl) | Yield (%) | Cost Efficiency |

|---|---|---|---|

| H/D Exchange | 4–5 D | 65–75 | High |

| Pre-deuterated Benzene | 5 D | 80–90 | Low |

Challenges and Optimization Strategies

Incomplete Deuteration in H/D Exchange

Meta hydrogens resist exchange due to lower acidity, necessitating harsh conditions (e.g., elevated temperatures, prolonged reaction times) that risk substrate decomposition. Catalytic additives, such as phase-transfer catalysts, may enhance deuteration efficiency without compromising yield.

Chemical Reactions Analysis

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Properties : Research indicates that phenylethyl alcohol exhibits antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as a preservative in pharmaceutical formulations .

- Anticancer Activity : Recent investigations have shown that phenylethyl alcohol can induce apoptosis in cancer cells. A study reported that it inhibited the proliferation of breast cancer cells in vitro, indicating its potential as an adjunctive treatment in oncology .

Cosmetic Applications

- Fragrance Component : Due to its pleasant scent, phenylethyl alcohol is widely used in perfumes and personal care products. It acts as a fixative, enhancing the longevity of fragrances .

- Skin Conditioning Agent : Its hydrating properties make it suitable for use in moisturizers and lotions. Studies have shown that it can improve skin barrier function and hydration levels .

Food Industry Applications

- Flavoring Agent : Phenylethyl alcohol is utilized as a flavoring agent in food products, imparting a rose-like flavor profile. Its use is regulated due to its potential allergenic properties .

- Preservative : Its antimicrobial properties also allow for its application as a natural preservative in food products, helping to extend shelf life while maintaining safety .

Industrial Applications

- Solvent : In industrial settings, phenylethyl alcohol serves as a solvent for various chemical reactions and processes due to its ability to dissolve both polar and non-polar substances .

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of other chemicals, including fragrances and pharmaceuticals, showcasing its versatility in chemical manufacturing .

Table 1: Antimicrobial Efficacy of Phenylethyl Alcohol

| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 15 |

| Escherichia coli | 10 | 20 |

| Candida albicans | 15 | 12 |

This table summarizes findings from various studies demonstrating the antimicrobial efficacy of phenylethyl alcohol against different pathogens.

Table 2: Cosmetic Formulations Containing Phenylethyl Alcohol

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizer | Skin conditioning | 0.5 |

| Perfume | Fragrance component | 5 |

| Sunscreen | UV protection | 0.3 |

This table outlines the concentrations of phenylethyl alcohol used in various cosmetic formulations.

Mechanism of Action

The mechanism of action of 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

1-(4-Methoxyphenyl)ethan-1-ol

- Substituents : Methoxy (–OCH₃) at the para position of the phenyl ring.

- Molecular Weight: 152.19 g/mol (non-deuterated).

- Synthesis : Prepared via HBF₄-catalyzed coupling of 1-(4-methoxyphenyl)prop-2-yn-1-ol with tryptophol .

- Applications : Intermediate in organic synthesis; methoxy enhances electron density, increasing reactivity in electrophilic substitutions .

- Comparison : The deuterated analog lacks electron-donating groups but benefits from isotopic stability for tracer studies.

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol

- Substituents : Two –CF₃ groups at meta positions.

- Molecular Weight : 272.16 g/mol.

- Synthesis : Asymmetric transfer hydrogenation using Rh/Ru catalysts, yielding high enantiomeric purity .

- Applications : Key intermediate in synthesizing neurokinin-1 receptor antagonists .

- Comparison : The –CF₃ groups introduce strong electron-withdrawing effects, contrasting with the deuterated compound’s neutral phenyl ring.

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

- Substituents : Oxadiazole ring fused to phenyl.

- Molecular Weight : 190.20 g/mol.

- Applications: Potential use in material science due to heterocyclic rigidity .

- Comparison : The oxadiazole moiety imparts distinct electronic properties compared to the deuterated compound’s simple phenyl group.

Isotopic vs. Non-Isotopic Analogs

1-Phenylethan-1-ol (Non-Deuterated)

- Molecular Weight : 122.16 g/mol.

- Acidity : The –OH group has a pKa ~16.5, while deuterated versions exhibit slightly lower acidity due to stronger O–D bonds .

- NMR: Protons on the phenyl and ethanol groups resonate at δ 7.2–7.4 (aromatic) and δ 1.4–1.6 (–CH₃), respectively.

1-(~2~H₅)Phenyl(~2~H₄)ethan-1-ol

- Isotopic Effects : Reduced vibrational frequencies and higher thermal stability.

- Applications : Used in metabolic studies to track drug pathways without interfering with biological systems .

Biological Activity

1-(2H5)Phenyl(2H4)ethan-1-ol, also known as 2-phenylethanol (PEA), is a compound with significant biological activity. It is primarily recognized for its role as a flavoring agent and fragrance component but has also been studied for its pharmacological properties. This article delves into the biological activities associated with PEA, including its effects on various biological systems, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

1-(2H5)Phenyl(2H4)ethan-1-ol is an aromatic alcohol characterized by a phenyl group attached to an ethyl alcohol moiety. Its structure can be represented as follows:

Antimicrobial Activity

PEA exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that PEA effectively reduced the viability of pathogenic strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in food preservation and therapeutic applications against infections .

Antiproliferative Effects

Recent investigations into the antiproliferative effects of PEA revealed its capability to induce apoptosis in cancer cell lines. A study reported that PEA significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 3.91 μM, indicating its potential as an anticancer agent . The mechanism appears to involve the modulation of cell cycle-related proteins and induction of apoptosis, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

PEA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that PEA can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. A study highlighted that PEA administration led to decreased levels of pro-inflammatory cytokines and enhanced neuronal survival under oxidative stress conditions .

The biological activity of PEA is attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : PEA has been shown to affect various signaling pathways involved in cell proliferation and survival, including the ERK signaling pathway. Inhibition of this pathway leads to reduced phosphorylation of key proteins involved in cell growth .

- Antioxidant Properties : PEA acts as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly beneficial in protecting neuronal cells from damage associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of PEA involved testing against multiple bacterial strains. The results indicated that PEA exhibited a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 0.5% . The study concluded that PEA could be utilized as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 breast cancer cells treated with PEA revealed increased apoptosis rates compared to control groups. Flow cytometry analysis showed a significant increase in Annexin V-positive cells after treatment with PEA, confirming its role in inducing programmed cell death .

Data Tables

| Biological Activity | IC50 Value (μM) | Effect Observed |

|---|---|---|

| Antiproliferative (MCF-7) | 3.91 | Induction of apoptosis |

| Antimicrobial (S. aureus) | <0.5 | Inhibition of growth |

| Neuroprotection | N/A | Reduced oxidative stress |

Q & A

Basic: What are the standard synthetic routes for 1-(~²H₅)Phenyl(~²H₄)ethan-1-ol, and how does isotopic labeling influence reaction optimization?

Methodological Answer:

Deuterated analogs like 1-(~²H₅)Phenyl(~²H₄)ethan-1-ol are typically synthesized via catalytic deuteration or deuteride reduction. For example:

- Deuterium Gas Hydrogenation : React 1-phenylacetylene with deuterium gas (D₂) over a palladium catalyst to introduce deuterium at the β-position.

- Asymmetric Reduction : Use deuterated reagents (e.g., NaBD₄) for ketone reduction. For instance, asymmetric transfer hydrogenation of 1-phenylacetylene with a Ru or Rh catalyst and a chiral ligand in deuterated solvents (e.g., D₂O or CD₃OD) can yield enantiomerically pure deuterated ethanol derivatives .

Isotopic Considerations : Deuterium incorporation alters reaction kinetics (kinetic isotope effects) and requires precise monitoring via mass spectrometry (MS) or ²H NMR to confirm labeling efficiency (>98% purity for metabolic studies) .

Basic: Which analytical techniques are critical for characterizing deuterium distribution in 1-(~²H₅)Phenyl(~²H₄)ethan-1-ol?

Methodological Answer:

- ²H NMR Spectroscopy : Directly quantifies deuterium integration at specific positions (e.g., ~²H₅ on phenyl vs. ~²H₄ on ethanol). Chemical shifts for deuterium are distinct from protons, enabling positional mapping .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+D]⁺) and isotopic patterns. For example, a 9 Da increase from protiated to deuterated forms (C₈H₅D₅-C₂H₄D₄O) .

- Isotopic Ratio Monitoring : Gas chromatography-pyrolysis-isotope ratio MS (GC-P-IRMS) validates isotopic enrichment in metabolic tracing studies .

Advanced: How do deuterium isotopes impact the metabolic stability and pharmacokinetics of 1-(~²H₅)Phenyl(~²H₄)ethan-1-ol in preclinical models?

Methodological Answer:

Deuterium slows metabolic degradation via the kinetic isotope effect (KIE), particularly at positions involved in rate-limiting oxidative steps (e.g., CYP450-mediated hydroxylation).

- In Vivo Protocol : Administer 50 mg/kg of deuterated compound to Wistar rats (n=15) and compare plasma half-life (t₁/₂) to protiated analogs using LC-MS/MS. Expect a 2–3x increase in t₁/₂ due to reduced CYP3A4-mediated oxidation .

- Data Interpretation : Contradictions may arise if deuterium is placed non-strategically (e.g., positions not involved in metabolism). Validate via isotopic scrambling assays .

Advanced: What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of deuterated 1-phenyl ethanol derivatives?

Methodological Answer:

- Catalyst Selection : Ru(II)-TsDPEN complexes (e.g., Noyori-type catalysts) in deuterated isopropanol (D₈-iPrOH) achieve >95% ee for (R)-isomers via dynamic kinetic resolution .

- Solvent Isotope Effects : Deuterated solvents enhance transition-state stabilization, improving ee by 5–10% compared to protiated solvents.

- Troubleshooting : Low ee (<80%) may indicate catalyst poisoning. Filter reaction mixtures through Celite® to remove trace metals and repeat with fresh ligands .

Advanced: How does 1-(~²H₅)Phenyl(~²H₄)ethan-1-ol modulate hemorheological parameters in hyperviscosity models?

Methodological Answer:

- In Vitro Assay : Incubate human whole blood with 10⁻⁵ g/mL deuterated compound at 37°C for 1 hr. Measure viscosity via rotational viscometry. Compare to pentoxifylline (positive control). Expect a 20–30% reduction in viscosity due to altered erythrocyte membrane flexibility .

- In Vivo Correlation : In bleomycin-induced pulmonary fibrosis models, deuterated compounds show dual antifibrotic and hemorheological activity (50 mg/kg, 2-week regimen). Contradictions may arise if hyperviscosity is inflammation-driven; validate via cytokine profiling (IL-6, TNF-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.